
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with acetone in the presence of an acid catalyst . Another method includes the reaction of aminobenzophenones with methyl malonylchloride, followed by intramolecular nucleophilic substitution to form the benzodiazepine ring.
Industrial Production Methods: Industrial production of this compound typically employs continuous flow synthesis techniques. This method allows for efficient and scalable production, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated benzodiazepines
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine has a wide range of applications in scientific research:
Mechanism of Action
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine exerts its effects primarily through modulation of GABA-A receptors. It interacts with at least three allosteric sites on these receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This modulation enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
- Diazepam
- Clonazepam
- Nitrazepam
- Oxazepam
- Fludiazepam
- Nordazepam
Comparison: 1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature distinguishes it from other benzodiazepines and contributes to its distinct pharmacological profile .
Properties
CAS No. |
140927-35-1 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-methyl-2,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
QGYMFOOELVGFAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


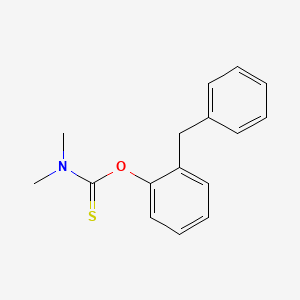
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)

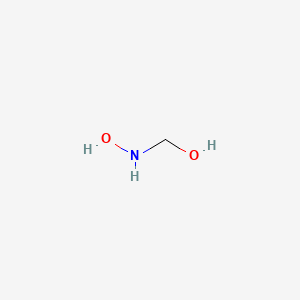
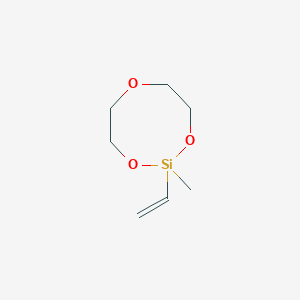

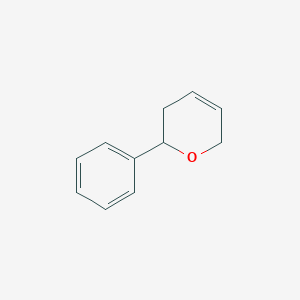
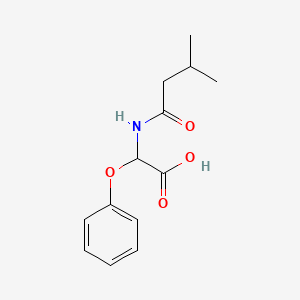
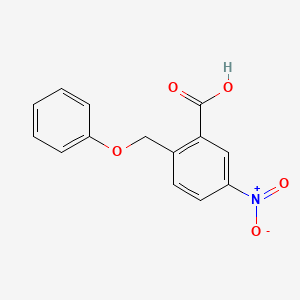
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
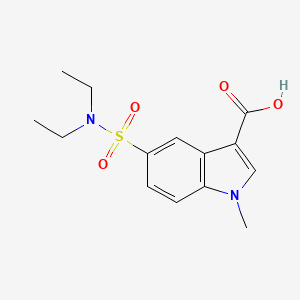
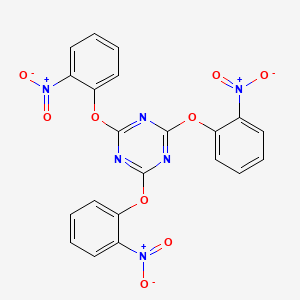
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)

